[4-(Dimethylamino)-4-piperidyl]methanol
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Overview
Description
[4-(Dimethylamino)-4-piperidyl]methanol: is an organic compound with a complex structure that includes a piperidine ring substituted with a dimethylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-4-piperidyl]methanol typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 20-40°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Dimethylamino)-4-piperidyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Dimethylamino)-4-piperidyl]methanol can be used as a catalyst in various organic reactions, including esterifications and acylations.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Cell Signaling: It may be used to study cell signaling pathways due to its interaction with specific receptors.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-4-piperidyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-(Dimethylamino)benzaldehyde: Used in the synthesis of dyes and pigments.
N,N-Dimethyl-4-aminopyridine: Similar in structure and used in organic synthesis.
Uniqueness:
Structural Features: The presence of both a piperidine ring and a dimethylamino group makes [4-(Dimethylamino)-4-piperidyl]methanol unique compared to other similar compounds.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[4-(dimethylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-10(2)8(7-11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
XFKSAASSEMDLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)CO |
Origin of Product |
United States |
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